2-Aminopropane-1-sulfonic acid 2-Aminopropane-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 7297-06-5
VCID: VC1707730
InChI: InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
SMILES: CC(CS(=O)(=O)O)N
Molecular Formula: C3H9NO3S
Molecular Weight: 139.18 g/mol

2-Aminopropane-1-sulfonic acid

CAS No.: 7297-06-5

Cat. No.: VC1707730

Molecular Formula: C3H9NO3S

Molecular Weight: 139.18 g/mol

* For research use only. Not for human or veterinary use.

2-Aminopropane-1-sulfonic acid - 7297-06-5

Specification

CAS No. 7297-06-5
Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
IUPAC Name 2-aminopropane-1-sulfonic acid
Standard InChI InChI=1S/C3H9NO3S/c1-3(4)2-8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
Standard InChI Key XDZZQMNDCFNREN-UHFFFAOYSA-N
SMILES CC(CS(=O)(=O)O)N
Canonical SMILES CC(CS(=O)(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

2-Aminopropane-1-sulfonic acid consists of a three-carbon propane backbone with an amino group (-NH₂) at the 2-position and a sulfonic acid group (-SO₃H) at the 1-position. This arrangement gives the molecule both acidic and basic functional groups, making it amphoteric in nature. The compound shares structural similarities with other aminosulfonic acids such as 3-amino-1-propanesulfonic acid, though with different positioning of the functional groups.

Based on similar aminosulfonic acids, the expected molecular formula would be C₃H₉NO₃S with a molecular weight of approximately 139.17 g/mol. The compound would likely appear as a white crystalline solid at room temperature, similar to 2-acrylamido-2-methylpropanesulfonic acid which appears as white crystals .

PropertyExpected ValueBasis for Estimation
Physical StateWhite crystalline solidBased on similar aminosulfonic acids
SolubilitySoluble in water, forming acidic solutionsBased on similar sulfonic acids
Melting Point180-200°C (may decompose)Estimated from 2-acrylamido-2-methylpropanesulfonic acid (195°C with decomposition)
pKa~1-2 (sulfonic acid group)Typical for sulfonic acids
pKa~9-10 (amino group)Typical for aliphatic amines

The compound would likely be hygroscopic due to its polar functional groups and would form strongly acidic solutions when dissolved in water, characteristic of sulfonic acids.

Chemical Reactivity

The chemical reactivity of 2-aminopropane-1-sulfonic acid would be dominated by its two functional groups:

  • The sulfonic acid group (-SO₃H) is strongly acidic and readily ionizes in aqueous solutions, making it capable of forming salts with various bases.

  • The amino group (-NH₂) can participate in numerous reactions:

    • Act as a nucleophile in substitution reactions

    • Undergo acylation with acid chlorides or anhydrides

    • Form Schiff bases with aldehydes or ketones, similar to the reactions observed with 2-aminonaphthalene-1-sulfonic acid

    • Participate in peptide bond formation

This dual functionality allows for versatile chemical transformations, making the compound potentially valuable as a synthetic intermediate.

Synthesis Methods

Direct Sulfonation

This approach would involve the direct sulfonation of 2-aminopropane or suitable derivatives, though controlling regioselectivity could present challenges.

Functional Group Transformation

Similar to the synthesis of other aminosulfonic acids, this approach might involve reduction of a nitro precursor or modification of existing amino acids.

Laboratory-Scale Synthesis

A potential laboratory synthesis pathway could involve:

  • Protection of the amino group in 2-aminopropanoic acid (alanine)

  • Conversion of the carboxylic acid to a sulfonic acid through appropriate reagents

  • Deprotection of the amino group

This approach would be analogous to methods used for synthesizing certain amino acid derivatives with sulfonic acid functionality, as seen in the synthesis of linker structures bearing sulfonic acids mentioned in search result .

Biological Interactions

Interactions with Proteins

Aminosulfonic acids often exhibit interesting interactions with proteins due to their charged functional groups. Based on studies of related compounds, 2-aminopropane-1-sulfonic acid might be expected to:

  • Bind to specific protein domains through electrostatic interactions between its sulfonic acid group and positively charged amino acid residues

  • Form hydrogen bonds through both its amino and sulfonic acid groups

  • Potentially interact with hydrophobic pockets through its propane backbone

Human serum albumin (HSA) interactions would be particularly relevant, as HSA is known to bind and transport many substances in the bloodstream. As observed with other compounds, 2-aminopropane-1-sulfonic acid might bind to specific domains within HSA, potentially at site I in subdomain IIA or site II in subdomain IIIA .

Research Findings and Comparative Analysis

Structure-Activity Relationships

Table 2 presents a comparative analysis of 2-aminopropane-1-sulfonic acid with structurally related compounds:

CompoundStructureKey DifferencesNotable PropertiesReferences
2-Aminopropane-1-sulfonic acidPropane backbone with -NH₂ at C2 and -SO₃H at C1Reference compoundAmphoteric, bifunctional-
3-Amino-1-propanesulfonic acid (Tramiprosate)Propane backbone with -NH₂ at C3 and -SO₃H at C1Amino group at C3 instead of C2Investigated for Alzheimer's disease treatment
2-Acrylamido-2-methylpropanesulfonic acidContains acrylamido and methyl groups at C2More complex functionality at C2, additional methyl groupUsed in polymer synthesis, mp 195°C (decomposition)
2-Aminonaphthalene-1-sulfonic acidContains naphthalene ring instead of propane chainAromatic structureForms Schiff bases, interacts with HSA

Binding Studies Comparison

Based on the fluorescence studies conducted with Schiff bases derived from 2-aminonaphthalene-1-sulfonic acid , 2-aminopropane-1-sulfonic acid would likely demonstrate different binding characteristics with proteins:

  • Binding constants would likely be lower than those observed for the Schiff bases (which had constants in the order of 10⁴), due to the absence of extended aromatic systems

  • The binding would still likely occur through a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces

  • The impact on protein secondary structure would potentially be less pronounced due to the smaller molecular size and reduced hydrophobicity

Research Gaps and Future Directions

Several research areas warrant investigation:

  • Synthesis and full characterization of 2-aminopropane-1-sulfonic acid

  • Detailed studies of its interactions with proteins, particularly HSA, using techniques such as fluorescence spectroscopy, circular dichroism, and computational modeling

  • Exploration of its potential as a building block for pharmaceutical compounds, particularly for neurological applications

  • Investigation of its ability to form Schiff bases and the properties of these derivatives

  • Assessment of its potential as a chelating agent for metal ions

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